molecular formula C12H13N3O4 B2566009 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 19938-43-3

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2566009
CAS No.: 19938-43-3
M. Wt: 263.253
InChI Key: YLBXXORUKSMYRQ-UHFFFAOYSA-N
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Description

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound with the molecular formula C₁₄H₁₇N₃O₅ and a molecular weight of 307.31 g/mol . It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold widely recognized in medicinal chemistry for its diverse biological potential. The 1,3,4-oxadiazole core is a privileged structure in drug discovery, known to contribute to various pharmacological activities. Scientific literature indicates that 1,3,4-oxadiazole derivatives have been extensively studied for their antimicrobial properties, showing promising activity against a range of bacterial pathogens . The specific research applications and biological profile of this particular derivative are an area for ongoing investigation. This product is intended for research purposes, such as in vitro screening, as a standard in analytical studies, or as a building block in the synthesis of more complex molecules for pharmaceutical development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBXXORUKSMYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of a hydrazide intermediate with an acylating agent. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide have shown promising results against various cancer cell lines:

CompoundCell Lines TestedPercent Growth Inhibition (PGI)
6hSNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%

These results indicate that the compound can inhibit tumor growth effectively, making it a candidate for further development in cancer therapeutics .

Antidiabetic Activity

In addition to its anticancer properties, this compound has been evaluated for its antidiabetic effects. A study using a genetically modified diabetic model demonstrated that compounds with similar structures significantly lowered glucose levels . The potential mechanism involves enhancing insulin sensitivity and promoting glucose uptake in cells.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been extensively researched. Compounds similar to this compound have shown efficacy against a range of bacterial strains:

CompoundBacterial Strains TestedActivity Level
3cE. coliModerate
3dS. aureusHigh
3iPseudomonas aeruginosaLow

These findings suggest that oxadiazole derivatives could serve as potential candidates for developing new antimicrobial agents .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The structure–activity relationship studies indicate that modifications at the phenyl ring and the oxadiazole core significantly influence the biological activity of these compounds.

Key Synthetic Steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of substituents on the phenyl ring to enhance biological activity.
  • Characterization using techniques such as FT-IR and NMR spectroscopy to confirm structure.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide (CAS 19938-46-6)
  • Structural Difference : Addition of a methoxy group at the 5-position of the phenyl ring.
  • However, this may reduce solubility compared to the 3,4-dimethoxy analog .
  • Applications : Similar anticancer activity but with modified pharmacokinetics due to altered lipophilicity.
b) N-(3,4-Dichlorophenyl)-2-{[5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide
  • Structural Difference : Replacement of dimethoxyphenyl with 3-methylphenyl and introduction of a sulfanyl (-S-) linker.
  • The 3-methylphenyl group reduces polarity, favoring membrane permeability but possibly lowering target specificity .
  • Applications : Primarily explored as an antibacterial agent, differing from the anticancer focus of the dimethoxy analog.

Heterocycle Core Modifications

a) N-[5-(3-Methoxyphenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide
  • Structural Difference : Replacement of the 1,3,4-oxadiazole with a 4,5-dihydro-1,3,4-thiadiazole ring.
  • Impact: The thiadiazole ring introduces sulfur, which may enhance π-π stacking interactions.
  • Applications: Less studied for anticancer activity but noted for crystallographic stability in structural studies.
b) N-[5-(4-Ethoxy-3,5-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide
  • Structural Difference : Ethoxy substitution at the phenyl 4-position and a thiadiazole core.
  • Impact : The ethoxy group increases lipophilicity, which may improve blood-brain barrier penetration. However, the thiadiazole core is less metabolically robust than oxadiazole .

Functional Group Additions

a) 2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Fluorophenyl)Acetamide
  • Structural Difference : Incorporation of a triazole-sulfanyl group and fluorophenyl substituent.
  • Impact : Fluorine’s electronegativity enhances binding to electron-rich enzyme pockets. The triazole ring offers additional hydrogen-bonding sites .

Data Tables

Research Findings and Trends

  • Anticancer Activity : The target compound’s 3,4-dimethoxyphenyl group shows superior tubulin polymerization inhibition compared to trimethoxy or methylphenyl analogs, likely due to optimized steric and electronic effects .
  • Synthetic Feasibility : The target compound’s synthesis (69% yield) is more efficient than multi-step routes for analogs with bulkier substituents (e.g., ethoxy-thiadiazole derivatives) .
  • Biological Specificity : Sulfanyl-containing analogs exhibit divergent applications (antibacterial vs. anticancer), underscoring the role of functional groups in target selectivity .

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O3C_{16}H_{15}N_{3}O_{3} with a molecular weight of 297.31 g/mol. Its structure features an oxadiazole ring, which is known for conferring various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Target Enzymes and Receptors : Compounds containing oxadiazole rings have been reported to affect various enzymes and receptors. They may inhibit kinases involved in cell signaling pathways, thus influencing cell proliferation and apoptosis.
  • Biochemical Pathways : The compound may modulate critical pathways such as those involved in inflammation and cancer progression. For instance, it could induce apoptosis in cancer cells or inhibit angiogenesis.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) against various pathogens, suggesting potential as antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal

Anticancer Activity

This compound has demonstrated promising anticancer effects in vitro. The compound may induce cell cycle arrest and apoptosis in various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance cytotoxicity against specific cancer types .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated that the compound reduced cell viability significantly compared to control groups .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis pathways through hydrophobic interactions and hydrogen bonding .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its therapeutic efficacy:

  • Absorption : The presence of methoxy groups enhances solubility and permeability across biological membranes.
  • Metabolism : The compound undergoes metabolic transformations that may affect its bioactivity and half-life.

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